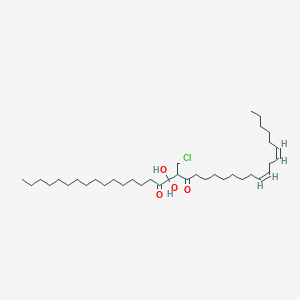

![molecular formula C30H37Br B13402883 1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)

1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Poly(styrene-co-4-bromostyrene-co-divinylbenzene) is a copolymer composed of styrene, 4-bromostyrene, and divinylbenzene. This compound is known for its hydrophobic properties and is used in various applications, including coatings, adhesives, fibers, films, and engineering plastics . It is also utilized in biomedical applications such as vascular grafts, implants, and ophthalmic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Poly(styrene-co-4-bromostyrene-co-divinylbenzene) can be synthesized through controlled dispersion polymerization. The reaction typically involves the polymerization of styrene with the controlled addition of divinylbenzene and 4-bromostyrene. The reaction occurs in a mixture of ethanol with 2-methoxyethanol or 2-ethoxyethanol and is stabilized and initiated by hydroxypropyl cellulose and dibenzoyl peroxide, respectively . The process parameters, such as the velocity of the oil phase, drive frequency, and destabilization amplitude, significantly affect the formation of uniform droplets and the average diameter of the microspheres .

Industrial Production Methods

In industrial settings, the production of poly(styrene-co-4-bromostyrene-co-divinylbenzene) often involves large-scale dispersion polymerization techniques. These methods ensure the production of monodisperse microspheres with uniform properties, which are essential for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Poly(styrene-co-4-bromostyrene-co-divinylbenzene) undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the 4-bromostyrene units can be substituted with other functional groups.

Cross-linking Reactions: The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which react with the bromine atoms under mild conditions.

Cross-linking Reactions: Cross-linking can be achieved using radical initiators such as benzoyl peroxide under elevated temperatures.

Major Products Formed

Substitution Reactions: The major products include polymers with functionalized side chains, depending on the nucleophile used.

Cross-linking Reactions: The major products are highly cross-linked polymers with enhanced mechanical strength and stability.

Wissenschaftliche Forschungsanwendungen

Poly(styrene-co-4-bromostyrene-co-divinylbenzene) has a wide range of scientific research applications:

Chemistry: Used as a precursor for solid adsorbents for harmful and carcinogenic organic vapors.

Medicine: Employed in drug delivery systems due to its ability to form stable and uniform microspheres.

Industry: Applied in the production of coatings, adhesives, fibers, films, and engineering plastics.

Wirkmechanismus

The mechanism of action of poly(styrene-co-4-bromostyrene-co-divinylbenzene) involves its hydrophobic properties and the ability to undergo cross-linking reactions. The bromine atoms in the 4-bromostyrene units can participate in substitution reactions, allowing for the functionalization of the polymer. The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Poly(styrene-co-divinylbenzene): Similar in structure but lacks the bromine atoms, resulting in different reactivity and applications.

Poly(styrene-co-4-chlorostyrene-co-divinylbenzene): Contains chlorine instead of bromine, leading to variations in chemical reactivity and properties.

Uniqueness

Poly(styrene-co-4-bromostyrene-co-divinylbenzene) is unique due to the presence of bromine atoms, which provide additional reactivity for substitution reactions. This allows for the functionalization of the polymer with various nucleophiles, making it versatile for different applications .

Eigenschaften

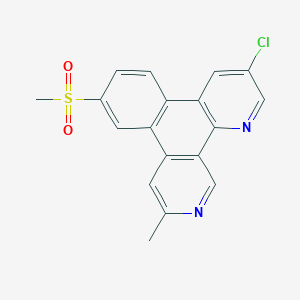

Molekularformel |

C30H37Br |

|---|---|

Molekulargewicht |

477.5 g/mol |

IUPAC-Name |

1-bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene |

InChI |

InChI=1S/C30H37Br/c1-5-22(3)25-12-14-26(15-13-25)23(4)20-29(28-16-18-30(31)19-17-28)21-24(6-2)27-10-8-7-9-11-27/h7-19,22-24,29H,5-6,20-21H2,1-4H3 |

InChI-Schlüssel |

MFRJAVZKQVYXGM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1=CC=C(C=C1)C(C)CC(CC(CC)C2=CC=CC=C2)C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)

![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)

![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)

![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)

![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)

![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)

![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)

![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)